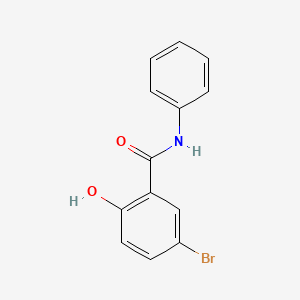

5-Bromosalicylanilide

Description

Structure

3D Structure

Properties

CAS No. |

4294-89-7 |

|---|---|

Molecular Formula |

C13H10BrNO2 |

Molecular Weight |

292.13 g/mol |

IUPAC Name |

5-bromo-2-hydroxy-N-phenylbenzamide |

InChI |

InChI=1S/C13H10BrNO2/c14-9-6-7-12(16)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) |

InChI Key |

RIFLOVCLRMLWFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromosalicylanilide and Its Analogs

Conventional Synthetic Pathways to 5-Bromosalicylanilide

Conventional methods for synthesizing this compound typically rely on established electrophilic aromatic substitution reactions or multi-step sequences involving pre-functionalized intermediates.

Regioselective Bromination Techniques of Salicylanilide (B1680751) Precursors

The direct bromination of the salicylanilide scaffold is a primary route to this compound. The key challenge lies in controlling the regioselectivity of the bromination reaction. The hydroxyl (-OH) and amide (-NHCO-) groups on the salicylanilide precursor are activating, ortho-, para-directing groups, which can lead to a mixture of mono- and polysubstituted products. orientjchem.org Direct treatment with molecular bromine often results in low selectivity and the formation of corrosive hydrogen bromide as a byproduct. orientjchem.org

To overcome these limitations, various reagents and techniques have been developed to achieve high regioselectivity, targeting the para-position relative to the hydroxyl group.

γ-Picolinium Bromochromate (γ-PBC): A notable method involves the use of γ-picolinium bromochromate (γ-PBC) as a brominating agent. This stable, non-hygroscopic solid allows for the chemo- and regioselective monobromination of activated aromatic compounds, including salicylanilide. orientjchem.org The reaction, typically performed under thermal conditions in solvents like acetic acid or acetonitrile (B52724), quantitatively converts salicylanilide to its para-brominated product. orientjchem.orgorientjchem.org Utilizing acetonitrile as a solvent has been shown to significantly improve reaction yields and reduce reaction times compared to acetic acid. orientjchem.org

Table 1: Regioselective Bromination of Salicylanilide with γ-PBC

| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Salicylanilide | γ-PBC | CH₃COOH | 90 °C, 120 min | This compound | 65 | orientjchem.org |

| Salicylanilide | γ-PBC | CH₃CN | 90 °C, 15 min | This compound | 98 | orientjchem.org |

Multi-step Synthetic Routes Involving Brominated Intermediates

An alternative to direct bromination of the final scaffold is a multi-step approach where a brominated building block is synthesized first, followed by assembly of the final molecule. This strategy offers better control over the final product's structure. libretexts.org

A common multi-step route involves two key stages:

Synthesis of a Brominated Precursor: This typically starts with the regioselective bromination of salicylic (B10762653) acid to form 5-bromosalicylic acid. Various methods exist for this conversion. chemicalbook.com

Amide Bond Formation: The resulting 5-bromosalicylic acid (or its activated derivative, such as an acyl chloride) is then condensed with aniline (B41778) to form the amide bond, yielding this compound.

This approach is advantageous as it avoids potential side reactions on the aniline ring that could occur during the direct bromination of salicylanilide. Another variation involves using other brominated precursors, like 5-bromosalicylaldehyde, which can be converted to the target compound through subsequent reactions. google.com

Expedited and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more efficient, environmentally benign, and faster methods for synthesis.

Microwave-Assisted Synthesis of this compound and Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. oatext.com This technique offers advantages like rapid heating, shorter reaction times, and often improved product yields and purities compared to conventional heating methods. researchgate.netnih.gov

The synthesis of salicylanilide derivatives, including brominated analogues, has been successfully expedited using microwave irradiation. researchgate.net For instance, the Gewald reaction, a multicomponent reaction to form 2-aminothiophenes, is significantly faster under microwave conditions (20 minutes) compared to classical heating (4 hours). organic-chemistry.org Similarly, the cyclization of 4-thioamidobutanols to form tetrahydrothiazepines is achieved in just 8 minutes at 90°C under solvent-free microwave conditions, highlighting the efficiency of this technology for heterocyclic synthesis. beilstein-journals.org These examples demonstrate the high potential of microwave assistance in reducing reaction times for the synthesis of this compound and its derivatives. researchgate.netnih.gov

Catalytic Approaches for Enhanced Synthetic Efficiency

Catalysis plays a crucial role in improving the efficiency and selectivity of synthetic processes. The development of novel catalysts is central to modern organic synthesis and green chemistry. juniperpublishers.com

For the synthesis of this compound, catalytic methods are primarily employed to enhance the regioselectivity of the bromination step. As mentioned, γ-PBC provides a highly selective route. orientjchem.org Other catalytic systems for the bromination of activated aromatic rings include:

Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 can be used with N-bromosaccharin for the facile and regioselective bromination of phenols. researchgate.net These catalysts are easily separated from the reaction mixture and can often be recycled, which is a key advantage of green chemistry. researchgate.netjuniperpublishers.com

In Situ Generated Bromine: Methods that generate the active bromine electrophile in situ from a bromide salt (e.g., LiBr or KBr) using an oxidant like ceric ammonium nitrate (B79036) are also effective. researchgate.net This avoids the direct handling of hazardous molecular bromine.

The use of palladium nanoparticles (NPs) as catalysts has been developed for the selective hydrogenolysis of 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural (B50972) (MF), demonstrating the potential of nanocatalysts in achieving high selectivity in transformations of functionalized aromatic compounds. rsc.org Such catalytic systems could be adapted for transformations of this compound analogues.

Synthetic Diversification Strategies for this compound Analogues

The this compound scaffold serves as a valuable starting point for the creation of compound libraries for various research purposes. Late-stage diversification and the synthesis of analogues allow for the systematic exploration of structure-activity relationships. nih.gov

Strategies for diversification generally involve modifying either the salicylic acid portion or the aniline portion of the molecule.

Varying the Aniline Moiety: A common approach is to react a single brominated salicylic acid precursor (like 5-bromosalicylic acid) with a diverse library of substituted anilines. This allows for the introduction of a wide range of functional groups on the anilide ring, systematically altering the electronic and steric properties of the final compounds. researchgate.net

Varying the Salicylic Acid Moiety: Alternatively, different halogenated or substituted salicylic acids can be prepared and coupled with a single aniline. For example, synthesizing analogues with chlorine or multiple halogen atoms on the salicylic ring can be used to compare properties against the 5-bromo derivative. researchgate.netresearchgate.net

Scaffold Hopping and Further Derivatization: More complex strategies involve using the this compound core to build entirely new heterocyclic systems or to introduce different functional groups through further reactions on the initial scaffold.

These diversification strategies are crucial for generating novel molecules with tailored properties and are often employed in medicinal chemistry and materials science. nih.gov

Derivatization via Amino Acid Esterification

The esterification of the phenolic hydroxyl group of salicylanilides with amino acids is a key strategy for creating derivatives with modified properties. This approach involves coupling the salicylanilide scaffold with various amino acids, often with N-protection, to yield ester-linked conjugates.

A primary synthetic route involves the dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification of N-protected amino acids with the parent salicylanilide. researchgate.net This reaction is typically conducted in a dry solvent like dimethylformamide (DMF). researchgate.net For instance, a series of eleven halogenated (S)-2-(phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoates were synthesized using this principle. nih.gov Among these, the derivative (S)-4-bromo-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoate was specifically noted for its activity. nih.gov This synthesis highlights the direct linkage of an N-acetylated amino acid (phenylalanine) to the halogenated salicylanilide core. nih.gov

The process generally begins with the synthesis of the core salicylanilide, which is then reacted with an N-protected amino acid in the presence of a coupling agent like DCC. The choice of the N-protecting group, such as a benzyloxycarbonyl group, is crucial for preventing self-condensation of the amino acids and ensuring the desired ester formation. researchgate.net Research has shown that this derivatization can lead to compounds with significant biological potential. researchgate.netnih.gov

Table 1: Examples of Amino Acid-Esterified Salicylanilide Derivatives

| Compound Name | Salicylanilide Core | Amino Acid Moiety | Reference |

|---|---|---|---|

| (S)-4-bromo-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoate | 4-Bromo-N-[4-(trifluoromethyl)phenyl]salicylanilide | N-acetyl-L-phenylalanine | nih.gov |

| (S)-4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoate | 4-Chloro-N-[4-(trifluoromethyl)phenyl]salicylanilide | N-acetyl-L-phenylalanine | nih.gov |

Introduction of Phosphorus-Based Moieties

Incorporating phosphorus-containing functional groups onto the salicylanilide structure represents another significant synthetic advancement. These organophosphorus derivatives are typically synthesized by esterifying the phenolic hydroxyl group with various phosphorus-based acids. mdpi.com

The synthesis of these analogs, such as phosphates, thiophosphates, and phosphites, often starts from the corresponding halogenated salicylanilide precursor. mdpi.comresearchgate.net Specifically, 5-Bromosalicylanilides have been utilized as starting materials for the preparation of salicylanilide diethyl phosphates. mdpi.com The general method involves reacting the salicylanilide with a slight excess of a phosphorus reagent, such as diethyl chlorophosphate or diethyl chlorothiophosphate, in the presence of a tertiary base like triethylamine. mdpi.com This reaction is similar to the one used for synthesizing diethyl (2-phenylcarbamoyl)phenyl thiophosphates. nih.gov

For example, to synthesize diethyl phosphite (B83602) derivatives, the parent salicylanilide is suspended in a solvent like dichloromethane (B109758) (DCM) and treated with triethylamine. mdpi.com Following complete dissolution, diethyl chlorophosphite is added to yield the desired product. mdpi.com These synthetic modifications have been explored to create compounds for various research applications, including the study of enzyme inhibition. mdpi.comnih.gov The yields for these syntheses are often high, ranging from 72% to 92%. mdpi.com

Table 2: Synthesized Phosphorus-Based Salicylanilide Derivatives

| Derivative Type | Phosphorus Reagent | Base/Solvent | Reference |

|---|---|---|---|

| Diethyl phosphate | Diethyl chlorophosphate | Tertiary base | mdpi.com |

| Diethyl thiophosphate | Diethyl chlorothiophosphate | Tertiary base | mdpi.comnih.gov |

Synthesis of Polyhalogenated Salicylanilide Systems

The synthesis of salicylanilides containing multiple halogen atoms is a well-established field, driven by the observation that polyhalogenation can significantly influence a molecule's properties. These syntheses typically involve the condensation of a halogenated salicylic acid with a halogenated aniline.

One common synthetic method involves reacting the appropriate salicylic acid and aniline in a solvent like chlorobenzene, using phosphorus trichloride (B1173362) as a condensing agent. google.com The mixture is heated until the evolution of hydrogen chloride gas ceases, which typically takes a few hours. google.com This approach has been used to create a wide array of di- and tri-halogenated salicylanilides. researchgate.netgoogle.com For instance, the synthesis of 4,5-dichlorosalicylic acid-3',4'-dichloro-anilide is achieved through this general procedure. google.com

Another approach involves preparing an acylating derivative of the salicylic acid, such as an acetoxybenzoic acid chloride, which is then reacted with the desired aniline. google.com For example, 2-acetoxy-4,5-dichlorobenzoic acid can be converted to its acid chloride using thionyl chloride. This intermediate is then coupled with an aniline, followed by saponification of the acetyl group to yield the final polyhalogenated salicylanilide. google.com Research has led to the synthesis of extensive series of halogen-rich salicylanilides for biological evaluation. nih.gov An example of a commercially recognized polyhalogenated salicylanilide is Tribromsalan (3,4',5-tribromosalicylanilide). aosis.co.za

Table 3: Examples of Synthesized Polyhalogenated Salicylanilides

| Compound Name | Salicylic Acid Component | Aniline Component | Synthetic Method | Reference |

|---|---|---|---|---|

| 4,5-Dichlorosalicylic acid-3',4'-dichloro-anilide | 4,5-Dichlorosalicylic acid | 3,4-Dichloroaniline | Condensation with PCl₃ | google.com |

| 3,5-Dichloro-2-hydroxybenzoyl-2',3',4'-trichloro-anilide | 3,5-Dichlorosalicylic acid | 2,3,4-Trichloroaniline | Condensation with PCl₃ | google.com |

| 3,4',5-Tribromosalicylanilide (Tribromsalan) | 5-Bromosalicylic acid / 3,5-Dibromosalicylic acid | 4-Bromoaniline / 3,4-Dibromoaniline | Not specified | aosis.co.za |

Comprehensive Analysis of the Biological Activity Spectrum of 5 Bromosalicylanilide

Antimicrobial Efficacy and Mechanisms

The antimicrobial properties of salicylanilide (B1680751) derivatives have been the subject of numerous studies, revealing their potential as effective agents against a variety of microbial pathogens. The core structure of these compounds lends itself to modifications that can enhance their efficacy and spectrum of activity.

Antibacterial Activity Investigations

Investigations into the antibacterial effects of salicylanilides have consistently demonstrated their potent activity, particularly against Gram-positive bacteria. This has led to further exploration of their potential in addressing the challenge of antibiotic-resistant strains.

The primary antibacterial strength of salicylanilides lies in their effectiveness against Gram-positive bacteria. This includes notorious pathogens that are of significant clinical concern.

| Compound Class | Reported MIC Range against MRSA (µg/mL) | Reference Compounds |

| Salicylanilide Carbamates | ≤ 0.008 - 4 | Vancomycin |

| Salicylanilide Benzoates | ≥ 0.98 (µmol/L) | - |

Note: This table represents data for the broader class of salicylanilides and their derivatives, as specific data for 5-Bromosalicylanilide was not found.

Beyond MRSA, salicylanilide derivatives have demonstrated efficacy against a range of other clinically important Gram-positive bacteria. While specific studies on this compound are lacking, the general activity of the salicylanilide class suggests potential effectiveness against pathogens such as Streptococcus pneumoniae and Enterococcus faecalis. Research on other novel antimicrobial agents has shown promising results against these organisms, highlighting the ongoing search for new treatments for infections caused by these bacteria.

Biofilm formation is a critical virulence factor for many bacteria, including Staphylococcus aureus, as it provides a protective barrier against antibiotics and host immune responses. While direct studies on the effect of this compound on biofilm formation are not available, research on other compounds has shown that inhibiting biofilm is a key strategy in combating persistent bacterial infections. For example, some natural compounds have been shown to interfere with the initial attachment of bacteria and the production of the extracellular polymeric substance (EPS) matrix, which are crucial steps in biofilm development. Given the membrane-active nature of salicylanilides, it is plausible that this compound could modulate biofilm formation, but this requires experimental verification.

The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antimicrobial agent increases as the density of the initial bacterial inoculum rises. This effect can have significant clinical implications, as the bacterial load in an actual infection can be much higher than that used in standard laboratory testing. Studies on the inoculum effect have been conducted for various classes of antibiotics, such as β-lactams, against Staphylococcus aureus. These studies reveal that the presence of β-lactamase enzymes is a primary mechanism behind this effect. There is no specific research available on the inoculum effect of this compound. However, understanding this phenomenon is crucial for the development and proper clinical application of any new antimicrobial agent. Further research would be necessary to determine if this compound is subject to an inoculum effect and the mechanisms that might be involved.

Efficacy Against Gram-Positive Bacterial Strains

Antifungal Activity Research

The antifungal potential of salicylanilide derivatives has been explored against various fungal pathogens. While specific data for this compound is limited, studies on closely related brominated salicylanilide compounds provide insights into its expected activity profile.

Effects on Candida Species, including Multi-Drug Resistant Strains

Research into the efficacy of salicylanilide derivatives has demonstrated their potential to inhibit the growth of various Candida species. One study investigating a series of halogenated (S)-2-(phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoates, which are esters of salicylanilides, reported antifungal activity with Minimum Inhibitory Concentrations (MICs) of ≥3.9 μmol/L. nih.gov This suggests that brominated salicylanilides, as a class, possess antifungal properties. However, specific MIC values for this compound against different Candida species, particularly multi-drug resistant strains, are not extensively documented in the currently available literature. Further targeted research is necessary to elucidate the precise spectrum and potency of this compound against these clinically important yeasts.

Activity against Other Fungal Pathogens (e.g., Trichosporon asahii, Candida krusei)

Antitubercular and Antimycobacterial Studies

The antimycobacterial activity of salicylanilides has been a more extensively researched area, with promising results against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis and atypical mycobacteria.

Inhibition of Drug-Sensitive Mycobacterium tuberculosis

Salicylanilide derivatives have demonstrated notable in vitro activity against drug-sensitive strains of Mycobacterium tuberculosis. Research on various salicylanilide esters has shown significant antimycobacterial effects, with some compounds exhibiting MICs in the low micromolar range. nih.govresearchgate.net For instance, certain salicylanilide pyrazinoates have reported MICs between 0.5-8 μmol/L for M. tuberculosis. nih.gov While these findings highlight the potential of the salicylanilide scaffold, specific MIC data for the parent compound, this compound, against drug-sensitive M. tuberculosis strains such as H37Rv requires more direct investigation to be definitively stated.

Efficacy Against Multidrug-Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) Mycobacteria

A significant area of interest has been the efficacy of salicylanilides against drug-resistant forms of tuberculosis. A study on new amino acid esters of salicylanilides identified a promising compound, (S)-4-bromo-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoate, which is a derivative of a brominated salicylanilide. This compound demonstrated significant activity against both MDR-TB and XDR-TB strains, with MIC values ranging from 1 to 2 μmol/L. nih.gov Furthermore, salicylanilide pyrazinoates have shown efficacy against multidrug-resistant tuberculosis strains with MICs in the range of 0.125-2 μmol/l. nih.gov These findings suggest that the brominated salicylanilide structure is a promising backbone for the development of new drugs to combat these highly resistant mycobacterial strains.

Table 1: In Vitro Activity of a this compound Derivative Against Drug-Resistant M. tuberculosis

| Compound | Strain | MIC (μmol/L) |

| (S)-4-bromo-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoate | MDR-TB | 1 - 2 |

| (S)-4-bromo-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoate | XDR-TB | 1 - 2 |

Data sourced from a study on new amino acid esters of salicylanilides. nih.gov

Activity against Atypical Mycobacterial Strains

The antimycobacterial spectrum of salicylanilides also includes activity against atypical mycobacteria. Studies on N-protected amino acid esters of salicylanilides have shown high in vitro activity against Mycobacterium avium and Mycobacterium kansasii, with MIC values in the range of 1-32 μmol/L. researchgate.net Salicylanilide pyrazinoates have also demonstrated activity against nontuberculous mycobacteria, including M. avium and M. kansasii, with MICs ranging from 1-32 μmol/l. nih.gov These results indicate the potential of the salicylanilide class of compounds, including this compound, as a source for the development of new therapeutic agents against infections caused by these opportunistic pathogens.

Table 2: In Vitro Activity of Salicylanilide Derivatives Against Atypical Mycobacteria

| Compound Class | Mycobacterial Species | MIC Range (μmol/L) |

| N-protected amino acid esters of salicylanilides | Mycobacterium avium | 1 - 32 |

| N-protected amino acid esters of salicylanilides | Mycobacterium kansasii | 1 - 32 |

| Salicylanilide pyrazinoates | Mycobacterium avium | 1 - 32 |

| Salicylanilide pyrazinoates | Mycobacterium kansasii | 1 - 32 |

Data compiled from studies on various salicylanilide derivatives. nih.govresearchgate.net

Antiparasitic Research Directions

The salicylanilide scaffold has proven to be a robust pharmacophore for the development of antiparasitic agents. Research has spanned applications against helminths, protozoa, and other microbes, establishing a broad spectrum of activity for this chemical class.

Anthelmintic Applications and Related Analogs

Halogenated salicylanilides have been utilized for decades in both human and veterinary medicine as effective anthelmintic drugs. nih.govmdpi.com These compounds are particularly recognized for their efficacy against parasitic flatworms, including flukes and tapeworms. wikipedia.org Commercially available and extensively studied analogs such as niclosamide (B1684120), closantel, rafoxanide, and oxyclozanide (B1678079) are used to control infestations by parasites like Haemonchus spp. and Fasciola spp. in livestock. semanticscholar.orgnih.govresearchgate.net Niclosamide, a chlorinated salicylanilide, is widely employed for its activity against cestodes (tapeworms) in a variety of animal species. nih.govresearchgate.net The primary mechanism of action for many of these anthelmintics is the uncoupling of oxidative phosphorylation in the parasite's mitochondria, which disrupts their energy metabolism. nih.gov

Table 1: Prominent Anthelmintic Salicylanilide Analogs and Their Applications

| Compound Name | Halogenation | Primary Application | Target Parasites |

| Niclosamide | Chloro | Anticestodal (Tapeworm infections) | Cestodes |

| Closantel | Chloro, Iodo | Control of fluke and nematode infections | Fasciola spp., Haemonchus spp. |

| Rafoxanide | Chloro, Iodo | Control of fluke and nematode infections | Fasciola spp., Haemonchus spp. |

| Oxyclozanide | Chloro | Control of fluke infections | Fasciola spp. (Flukes) |

Efficacy Against Protozoan Parasites (e.g., Leishmania spp.)

While the anthelmintic properties of salicylanilides are well-established, investigations into their efficacy against protozoan parasites are emerging. A study evaluating a series of salicylic (B10762653) acid and salicylamide (B354443) derivatives tested their activity against the parasites responsible for several neglected diseases, including Leishmania braziliensis, Trypanosoma cruzi, and Plasmodium falciparum. brazilianjournals.com.br

In this research, the salicylamide derivative N-cyclohexyl-2-hydroxybenzamide demonstrated weak but measurable bioactivity against the amastigote stage of L. braziliensis. brazilianjournals.com.br The findings suggest that the salicylanilide scaffold possesses potential as a starting point for the development of more potent and selective antiprotozoal compounds, although further structural modifications are necessary to enhance efficacy. brazilianjournals.com.br

Table 2: In Vitro Antiprotozoal Activity of a Salicylamide Derivative

| Compound Name | Parasite Species | Parasite Stage | EC₅₀ (µM) | Selectivity Index (SI) |

| N-cyclohexyl-2-hydroxybenzamide | Leishmania braziliensis | Amastigote | 15.60 ± 2.69 | 2.67 |

Data sourced from a study on salicylic acid derivatives. brazilianjournals.com.br

Broader Spectrum Antiparasitic Investigations

The biological activity of halogenated salicylanilides extends beyond internal parasites. Research has demonstrated their effectiveness against various external parasites, including ticks and mites. nih.govresearchgate.net Furthermore, the antimicrobial properties of this class of compounds have been explored, revealing significant antibacterial and antifungal activities. nih.govnih.gov

Notably, the anthelmintic drugs niclosamide and oxyclozanide have been repurposed and evaluated for their potent activity against drug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). plos.org Studies have also described salicylanilide analogues that exhibit antimicrobial action against a variety of bacteria, including mycobacteria. plos.org This evidence underscores a broader antimicrobial potential for the salicylanilide structure, positioning it as a versatile scaffold for targeting a wide range of pathogens. nih.gov

Anti-inflammatory Properties and Related Research

Beyond antimicrobial applications, salicylanilides have been investigated for their potential to modulate inflammatory pathways. nih.gov Research has identified specific molecular targets through which these compounds exert anti-inflammatory effects.

One line of investigation identified salicylanilides as inhibitors of Interleukin-12 (IL-12) p40 production in stimulated dendritic cells. nih.gov The IL-12p40 subunit is a component of two critical pro-inflammatory cytokines, IL-12 and IL-23, making it a key target in inflammatory diseases. Further synthesis of analogs led to the development of salicylanilides with enhanced selectivity for inhibiting IL-12p40 production over that of IL-6. nih.gov

Another identified mechanism involves the inhibition of the NF-κB signaling pathway. The salicylanilide analog IMD-0354 was found to be a selective inhibitor of IκB kinase-β (IKK-β), an enzyme essential for the activation of the NF-κB cascade. nih.gov Since NF-κB is a central regulator of genes involved in inflammation, its inhibition represents a significant anti-inflammatory strategy. nih.gov

Table 3: Anti-inflammatory Mechanisms of Salicylanilide Analogs

| Compound/Class | Mechanism of Action | Key Molecular Target |

| Salicylanilides | Inhibition of pro-inflammatory cytokine production | Interleukin-12 p40 (IL-12p40) |

| IMD-0354 | Inhibition of a key inflammatory signaling pathway | IκB kinase-β (IKK-β) / NF-κB pathway |

Antitumor and Anticancer Activity Assessments

A significant area of recent research has been the repurposing of salicylanilide anthelmintics as potential anticancer agents. nih.govmdpi.com These compounds have been shown to induce cytotoxic or cytostatic effects in a variety of tumor cell types through the modulation of critical cellular pathways involved in proliferation and survival. mdpi.com

Investigations into Cancer Cell Proliferation Modulation

The anticancer action of salicylanilides is mediated by a diverse set of mechanisms. nih.govresearchgate.net A foundational mechanism is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts cellular energy supply. nih.gov Beyond this, salicylanilides have been proven to inhibit numerous signaling pathways that are often deregulated in cancer cells, leading to arrested cell growth and apoptosis. nih.gov

Key pathways modulated by salicylanilides include Wnt/β-catenin, mTORC1, STAT3, and NF-κB. nih.govresearchgate.net For instance, the well-studied analog niclosamide is known to inhibit Wnt/Frizzled1 signaling. nih.gov Another salicylanilide, rafoxanide, was found to suppress the PI3K/Akt/mTOR signaling pathway in gastric cancer cells. nih.gov

Furthermore, some salicylanilide derivatives have been shown to induce autophagy, a cellular degradation process that can, under certain contexts, lead to programmed cell death in cancer cells. nih.gov Studies have demonstrated that salicylanilide-induced autophagy resulted in the death of glioblastoma, colorectal cancer, and pancreatic cancer cells. nih.gov

Table 4: Modulation of Cancer Cell Proliferation by Salicylanilide Analogs

| Salicylanilide Analog | Cancer Model / Cell Line | Modulated Pathway or Mechanism | Reference |

| Niclosamide | Cervical, Glioblastoma, Colorectal Cancer | Wnt/Frizzled1 Inhibition, Autophagy Induction | nih.govnih.gov |

| Rafoxanide | Gastric Cancer Cells | PI3K/Akt/mTOR Suppression | nih.gov |

| Oxyclozanide | General | Mitochondrial Uncoupling, mTOR Downregulation | nih.gov |

| Closantel | Various Cancer Cells | B-Raf V600E Inhibition | nih.gov |

| IMD-0354 | Various Malignancies | IKK-β / NF-κB Suppression | nih.gov |

| Nitazoxanide | HCT116 Spheroids | AMPK Pathway Activation, mTOR Suppression | nih.gov |

Impact on Tumor Cell Enzyme Biosynthetic Activity

The dysregulation of enzymatic activity is a hallmark of cancer, contributing to the uncontrolled proliferation, survival, and metastasis of tumor cells. The salicylanilide scaffold, to which this compound belongs, has been identified as a promising framework for the development of novel anticancer agents that target these enzymatic pathways. Research into this class of compounds has revealed a multifaceted impact on tumor cell enzyme biosynthetic activity, primarily through the inhibition of key signaling pathways that are crucial for cancer progression.

Salicylanilides, as a chemical class, have demonstrated the ability to interfere with critical enzymatic activities within cancer cells. Their mechanisms of action often involve the modulation of protein tyrosine kinases and the inhibition of major signaling cascades such as the STAT3 and mTOR pathways. These pathways are central to regulating gene transcription and protein synthesis, which in turn control essential cellular processes like cell growth, proliferation, and apoptosis.

Inhibition of Protein Tyrosine Kinases

Protein tyrosine kinases (PTKs) are a large family of enzymes that play a pivotal role in cellular signal transduction. The aberrant activation of PTKs is a common driver of oncogenesis. Certain salicylanilide derivatives have been investigated for their potential to act as inhibitors of these crucial enzymes. For instance, studies on compounds structurally related to this compound have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers. researcher.life The proposed mechanism involves competition with ATP at the catalytic domain of the kinase. assaygenie.com While direct inhibitory data for this compound on a wide range of specific PTKs is not extensively detailed in publicly available research, the activity of its parent structural class suggests a high potential for such interactions.

| Target Enzyme Class | Specific Examples | General Effect of Inhibition |

| Protein Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | Blocks downstream signaling pathways, leading to decreased cell proliferation and survival. |

Note: This table represents the general activity of the salicylanilide class, with specific data for this compound being limited.

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide array of human tumors, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. researchgate.net The inhibition of the STAT3 signaling pathway is therefore considered a valid therapeutic strategy in oncology. researchgate.net Several salicylanilide derivatives have been identified as inhibitors of STAT3 signaling. researchgate.net These compounds have been shown to potently inhibit the activation and transcriptional function of STAT3, leading to the suppression of tumor cell growth and the induction of apoptosis. researchgate.netnih.gov The precise impact of this compound on the phosphorylation levels of STAT3 and its downstream targets requires further specific investigation to quantify its potency and selectivity.

| Signaling Pathway | Key Protein | Effect of Inhibition by Salicylanilides |

| STAT3 Signaling | STAT3 | Inhibition of activation and transcriptional function, leading to apoptosis and growth inhibition. researchgate.net |

Note: This table illustrates the known effects of salicylanilide derivatives on the STAT3 pathway. Specific quantitative data for this compound is a subject for ongoing research.

Interference with the mTOR Signaling Pathway

| Signaling Pathway | Key Protein | Potential Effect of Inhibition |

| mTOR Signaling | mTOR | Downregulation of protein synthesis, induction of autophagy, and inhibition of cell proliferation. |

Note: This table outlines the potential impact based on the known activities of related compounds. Direct evidence for this compound is needed for confirmation.

Structure Activity Relationship Sar and Molecular Mechanisms of Action

Comprehensive Structure-Activity Relationship (SAR) Studies of 5-Bromosalicylanilide

SAR studies are crucial in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced efficacy and selectivity. For this compound, these studies have explored the impact of the bromine substituent's position, as well as modifications to the salicyl and anilide moieties.

The presence and position of the bromine atom on the salicylanilide (B1680751) scaffold are critical determinants of its biological activity. Halogen substitutions, in general, have been noted for their significance in the anti-Staphylococcal activity of salicylanilide derivatives. Specifically, the inclusion of bromine has been highlighted as a key feature for targeting Staphylococci. researchgate.net The electronegativity of the halogen substituent is believed to be directly related to antibacterial activity, following the general trend of F > Cl > Br > I. nih.gov

While direct comparative studies on the positional isomers of bromosalicylanilide are limited, the consistent placement of the bromine atom at the 5-position of the salicylic (B10762653) acid ring in many potent derivatives suggests that this position is optimal for certain biological activities. Altering the position of the bromine to other locations on the salicyl or anilide ring would likely impact the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Modifications to both the anilide and salicyl portions of the this compound molecule have been extensively investigated to understand their impact on biological activity.

On the salicyl moiety , the 2-hydroxyl group is considered essential for the anti-Staphylococcal activity of salicylanilide derivatives. researchgate.net Modifications at the 5-position, where the bromine is located, have been a key focus. For instance, the substitution of chlorine at the 5-position, creating 5-chlorosalicylanilide, has been shown to confer additive NF-κB inhibitory activity when combined with amidation of the carboxylic group. nih.gov

Regarding the anilide moiety , substitutions on this ring significantly influence the compound's activity. For example, in a series of salicylanilide-based peptidomimetics, substitution on the anilide C(4)' position with a trifluoromethyl (CF3) group was a key feature of the investigated agents. nih.gov The nature of the substituent on the anilide ring can modulate the compound's lipophilicity and electronic properties, which in turn affects its ability to penetrate cell membranes and interact with target proteins.

Furthermore, modifications to the linker connecting the salicyl and anilide moieties have also been explored. In some salicylanilide-based peptidomimetics, the middle part of the molecule was modified by inserting various amino acids, and it was observed that a bulky and/or lipophilic chain was necessary for significant antimicrobial efficacy. nih.gov

The following table summarizes the influence of key structural modifications on the biological activity of salicylanilide derivatives:

| Modification | Moiety | Effect on Biological Activity |

| Positional Isomerism | Salicyl Ring | The position of the halogen substituent significantly impacts activity, with the 5-position often being crucial. |

| Halogen Substitution | Salicyl Ring | Electronegativity of the halogen (F > Cl > Br > I) correlates with antibacterial activity. nih.gov |

| Hydroxyl Group | Salicyl Ring | The 2-hydroxyl group is critical for anti-Staphylococcal activity. researchgate.net |

| Substituents on Anilide Ring | Anilide Ring | Introduction of groups like CF3 at the C(4)' position can enhance biological effects. nih.gov |

| Linker Modification | Between Moieties | Insertion of bulky, lipophilic groups can increase antimicrobial activity. nih.gov |

This table is based on data from SAR studies on salicylanilide derivatives and provides a general overview of the impact of structural modifications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For salicylanilide derivatives, QSAR studies have been employed to identify the key molecular descriptors that govern their therapeutic effects.

In a study of salicylamide (B354443) isosteres with antituberculotic activity, QSAR models were developed using quantum chemical molecular descriptors. These models successfully correlated electronic properties with the biological activity against different Mycobacterial strains, with the best model showing a high correlation coefficient (r²=0.92) for Mycobacterium tuberculosis. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. mdpi.com

The general process of QSAR modeling involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques.

Elucidation of Molecular Mechanisms of Action (MoA)

Understanding the molecular mechanisms of action of this compound is crucial for comprehending its pharmacological effects. Research has pointed to its interaction with key signaling pathways and enzymes involved in inflammation and neurotransmission.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. nih.gov Dysregulation of this pathway is implicated in numerous diseases, making it a significant therapeutic target. The activation of NF-κB is controlled by the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ). mdpi.com The IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. youtube.com

Salicylates have been shown to modulate NF-κB activity. nih.gov While direct evidence for this compound's inhibition of the IKK complex is still emerging, studies on structurally related compounds suggest this as a plausible mechanism of action. For instance, certain inhibitors have been shown to selectively target IKKβ, a key player in the canonical NF-κB pathway. nih.gov The ability of salicylates to inhibit NF-κB activity suggests that this compound may exert its anti-inflammatory effects by interfering with the IKK complex, thereby preventing the activation of NF-κB.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a critical role in the nervous system by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

The following interactive table would typically present the inhibitory activity of this compound and related compounds against AChE and BChE. However, due to the lack of specific data for this compound in the provided search results, representative data for other salicylanilide derivatives would be included here to illustrate the general potential of this class of compounds as cholinesterase inhibitors.

| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition |

| Salicylanilide Carbamate Derivative 1 | Butyrylcholinesterase (BChE) | 0.12 ± 0.09 | Not Specified |

| Salicylanilide Carbamate Derivative 7 | Butyrylcholinesterase (BChE) | 0.38 ± 0.01 | Not Specified |

| Ondansetron | Acetylcholinesterase (AChE) | 33 | Non-competitive |

| Ondansetron | Butyrylcholinesterase (BChE) | 2.5 | Mixed |

This table includes data for related compounds to illustrate the potential activity of salicylanilide derivatives against cholinesterases, as specific data for this compound was not available in the search results. The data is sourced from references researchgate.net and nih.gov.

Interaction with Biological Membranes and Disruption of Microbial Cellular Functions

The antibacterial activity of salicylanilides, including this compound, is significantly attributed to their interaction with and disruption of biological membranes. The fundamental mechanism involves the adsorption of these compounds onto the bacterial cell membrane, which serves as a critical initiating step. microbiologyresearch.org This interaction is largely governed by the physicochemical properties of the molecule, where the lipophilic nature of the anilide portion facilitates partitioning into the lipid bilayer of the microbial cell membrane.

Once embedded within the membrane, salicylanilides can induce profound changes in its structure and function. Studies on related compounds like tetrachlorosalicylanilide (B1203695) have shown that their presence inhibits essential energy-dependent transport processes across the cell membrane. microbiologyresearch.org For instance, the uptake of vital nutrients such as phosphates and amino acids into the bacterium is hindered. microbiologyresearch.org This disruption of transport functions is a direct consequence of the compound's effect on membrane integrity and the dissipation of the cell's energy gradients.

Potential as Proton Shuttle Inhibitors and Mitochondrial Uncouplers

This compound belongs to the salicylanilide class of compounds, which are recognized as potent uncouplers of oxidative phosphorylation in mitochondria. nih.govnih.gov This uncoupling activity is a key element of their molecular mechanism of action and stems from their ability to function as protonophores, or proton shuttles, across the inner mitochondrial membrane. biorxiv.org

The process of oxidative phosphorylation relies on the generation of a proton gradient (proton-motive force, PMF) across the inner mitochondrial membrane by the electron transport chain (ETC). This gradient is then used by ATP synthase to produce ATP. Salicylanilides disrupt this coupling between electron transport and ATP synthesis. biorxiv.orgnih.gov As weakly acidic lipophilic molecules, they can pick up a proton from the intermembrane space, diffuse across the inner membrane in their neutral form, and then release the proton into the mitochondrial matrix, thereby dissipating the crucial proton gradient. biorxiv.org This shuttling action effectively short-circuits the respiratory chain, causing the ETC to continue consuming oxygen at a high rate without the concurrent production of ATP. The energy that would have been stored in ATP is instead released as heat.

The structure of the salicylanilide molecule is critical for this activity. Potent uncoupling requires both hydrophobic properties to facilitate membrane transit and the presence of electron-withdrawing substituents on the aromatic rings. biorxiv.orgnih.gov The bromine atom at the 5-position of the salicylic acid ring in this compound serves as an essential electron-withdrawing group. This feature increases the acidity of the phenolic hydroxyl group, facilitating proton release in the matrix and stabilizing the resulting anionic form of the molecule for its return journey across the membrane. biorxiv.org

The table below illustrates the uncoupling activity of various salicylanilide derivatives in rat liver mitochondria, highlighting the structural features that influence their potency.

| Compound | Substituents | pI50 (Uncoupling Activity) |

| S-13 | 5-Cl, 4'-Cl | 7.30 |

| S-1 | 5-Cl, 3-CF3, 4'-NO2 | 7.22 |

| S-2 | 3,5-di-Cl, 4'-NO2 | 6.85 |

| S-7 | 3,5-di-I, 3'-CF3 | 7.52 |

| Uncoupler 1799 | 3,5-di-t-butyl, 4'-Cl | 6.22 |

Data sourced from studies on structure-activity relationships of salicylanilide uncouplers. pI50 is the negative logarithm of the molar concentration required to cause 50% of the maximum stimulation of state 4 respiration.

Inhibition of Bacterial Two-Component Regulatory Systems

Beyond their effects on cellular membranes and energy metabolism, salicylanilides have been identified as a significant class of inhibitors targeting bacterial two-component regulatory systems (TCS). acs.orgnih.gov These signal transduction systems are crucial for bacteria to sense and adapt to environmental changes, and they regulate a wide array of processes, including virulence and antibiotic resistance. nih.govfrontiersin.org As these systems are typically absent in higher eukaryotes, they represent an attractive target for the development of new antibacterial agents. acs.orgresearchmap.jp

The primary mechanism by which salicylanilides inhibit TCS involves the blockade of the sensor kinase's autophosphorylation activity. nih.govnih.gov The sensor kinase is the component of the TCS that senses an external stimulus and subsequently phosphorylates itself on a conserved histidine residue before transferring the phosphoryl group to its partner response regulator. By preventing this initial autophosphorylation step, salicylanilides effectively shut down the entire signaling cascade.

Structure-activity relationship (SAR) studies have demonstrated that the inhibitory potency of salicylanilides against TCS is highly dependent on their substitution pattern. acs.orgnih.gov Specifically, optimal activity requires electron-attracting substituents on the salicyloyl (salicylic acid-derived) ring and hydrophobic groups on the anilide moiety. acs.orgnih.gov The 5-bromo substituent in this compound fulfills the requirement for an electron-withdrawing group, which is crucial for its inhibitory activity against the sensor kinase. This substitution enhances the binding and/or inhibitory interaction with the catalytic domain of the kinase protein. acs.orgnih.gov

The following table presents data on the inhibition of the KinA/Spo0F two-component system by various substituted salicylanilides, demonstrating the importance of the substitution patterns for activity.

| Compound | Salicyloyl Substituents | Anilide Substituents | KinA IC50 (µM) |

| 2 | 5-NO2 | 4'-Cl | 11 |

| 7 | 3,5-di-I | 3'-CF3 | 25 |

| 9 | 3,4,5-tri-Cl | 4'-Cl | >50 |

| 10 | 3,5-di-NO2 | 4'-Cl | 12 |

| 11 | 3,5-di-I | 3',5'-di-CF3 | 11 |

IC50 values represent the concentration of the compound required to inhibit 50% of the autophosphorylation activity of the KinA sensor kinase. Data adapted from Macielag et al., 1998. acs.org

Effects on DNA, RNA, and Protein Biosynthesis in Target Cells

The primary mechanisms of action for this compound and related compounds are centered on the disruption of membrane function, energy metabolism, and specific signaling pathways like the two-component systems. microbiologyresearch.orgnih.govacs.org Direct inhibition of the enzymatic machinery responsible for DNA, RNA, and protein biosynthesis is not considered a principal mode of action for this class of compounds.

Instead, the observed effects on these crucial biosynthetic processes are largely understood to be secondary or downstream consequences of the compound's primary activities. For example, the uncoupling of oxidative phosphorylation leads to a significant depletion of cellular ATP stores. nih.govbiorxiv.org ATP is the essential energy currency required for the polymerization of nucleotides into DNA and RNA, as well as for the activation of amino acids and their subsequent polymerization into proteins. A drastic reduction in ATP availability would therefore globally suppress these energy-intensive biosynthetic pathways.

Similarly, by disrupting the integrity of the cell membrane and inhibiting energy-dependent transport systems, salicylanilides prevent the uptake of essential precursors needed for biosynthesis, such as amino acids and phosphates. microbiologyresearch.org The resulting nutrient starvation would further contribute to the cessation of DNA, RNA, and protein synthesis. Therefore, while target cells treated with this compound would exhibit a shutdown of these biosynthetic processes, this effect is an indirect result of widespread metabolic collapse rather than a direct interaction with polymerases or ribosomes.

Computational and Theoretical Studies in 5 Bromosalicylanilide Research

Quantum Chemical Investigations and Density Functional Theory (DFT) Applications

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic properties of molecules at the electronic level. scienceopen.com DFT has become a popular computational technique in theoretical chemistry for exploring the electronic structures and characteristics of molecules and materials. nih.gov These methods are instrumental in elucidating the electronic structure of 5-Bromosalicylanilide, predicting its reactivity, and modeling its interactions with biological targets.

Electronic Structure Analysis and Reactivity Predictions

DFT calculations are pivotal in determining the optimized molecular geometry of this compound, which corresponds to the most stable arrangement of its atoms. nih.gov From this optimized structure, a wealth of information about the molecule's electronic properties can be derived. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. nih.gov These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and amide groups, indicating sites prone to electrophilic attack, and positive potential near the hydrogen atoms.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. These descriptors provide a theoretical basis for understanding how this compound might behave in a biological environment and interact with other molecules.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.5 eV | Propensity to accept electrons |

Ligand-Target Interaction Modeling at the Quantum Level

Understanding the precise nature of the interactions between this compound and its biological targets is fundamental for elucidating its mechanism of action. Quantum mechanics (QM) offers a detailed perspective on these interactions, going beyond the classical approximations of molecular mechanics. researchgate.net QM-based methods can accurately model non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are critical for the stable binding of a ligand to a protein's active site. researchgate.net

Energy Decomposition Analysis (EDA) is a powerful quantum chemical tool that can dissect the total interaction energy into distinct physical components, including electrostatic, polarization, dispersion, and exchange-repulsion contributions. researchgate.net This allows for a detailed understanding of the driving forces behind the formation of the this compound-protein complex. researchgate.net Such insights are invaluable for the rational design of derivatives with improved binding affinities. While computationally intensive, these methods provide a level of detail that is unattainable with classical approaches. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecular systems over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational changes of this compound and its complexes with biomolecules, offering a deeper understanding of their flexibility and interaction dynamics. mdpi.comresearchgate.net

Conformational Analysis of this compound and its Complexes

This compound is a flexible molecule with several rotatable bonds. Its three-dimensional conformation can significantly influence its biological activity. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and frequently occurring conformations in different environments (e.g., in aqueous solution or within a protein's binding pocket). The Root Mean Square Deviation (RMSD) of the atomic positions over time is a common metric used to assess the stability of the molecule's conformation. researchgate.net

| Parameter | Typical Value/Setting |

|---|---|

| Simulation Time | 100 ns - 1 µs |

| Force Field | AMBER, GROMOS, CHARMM |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Time Step | 2 fs |

Simulating Drug-Biomolecule Interactions

MD simulations are extensively used to study the stability and dynamics of ligand-protein complexes. researchgate.net Starting from a docked pose of this compound in a target protein, an MD simulation can assess the stability of the binding mode and identify key interactions that are maintained throughout the simulation. mdpi.com The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are most affected by the ligand's binding. mdpi.com

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed for this purpose. These calculations can help in ranking potential drug candidates and understanding the thermodynamic basis of their binding. nih.gov

In Silico Approaches for Novel this compound Derivatives

The insights gained from quantum chemical and molecular dynamics studies can be leveraged for the in silico design of novel this compound derivatives with improved properties. samipubco.com Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two prominent strategies in this domain.

In SBDD, the three-dimensional structure of the target protein is used to design ligands that can bind to it with high affinity and selectivity. Virtual screening of large compound libraries against the target's binding site can identify potential hits. Subsequently, the structure of this compound can be modified to enhance its interactions with key residues in the active site, guided by the understanding of the binding mode obtained from docking and MD simulations.

LBDD approaches are employed when the structure of the target is unknown. These methods rely on the knowledge of a set of known active and inactive molecules to build a model that can predict the activity of new compounds. Pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features required for biological activity, is a powerful LBDD technique. A pharmacophore model for this compound could guide the design of new derivatives that retain these key features while having improved pharmacokinetic properties.

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another crucial aspect of in silico drug design. Computational models can predict these properties for newly designed derivatives, helping to prioritize compounds with favorable drug-like profiles for synthesis and experimental testing. samipubco.com

Virtual Screening for Potential Bioactive Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, virtual screening can be employed to discover novel analogs with potentially improved biological activities, such as antimicrobial or anticancer effects.

The process typically involves the following steps:

Target Identification and Preparation: The first step is to identify a relevant biological target for which salicylanilides have shown activity. The three-dimensional structure of this target is obtained from databases like the Protein Data Bank (PDB) and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Compound Library Preparation: A library of virtual compounds, which could include derivatives of this compound with various substitutions, is created. The three-dimensional structures of these molecules are generated and optimized.

Molecular Docking: Each compound in the library is then "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the receptor and estimate the binding affinity using scoring functions.

Hit Identification and Refinement: Compounds with the best docking scores, indicating a high predicted binding affinity, are selected as "hits." These hits can then be subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the protein-ligand complex before being prioritized for chemical synthesis and biological testing.

While specific virtual screening campaigns for this compound analogs are not detailed in the available literature, studies on other halogenated salicylanilides provide insights into the potential outcomes. For instance, virtual screening has been used to identify salicylanilide derivatives as inhibitors of various enzymes.

Table 1: Representative Data from a Hypothetical Virtual Screening of this compound Analogs

| Analog ID | Modification on Salicyl Ring | Modification on Anilide Ring | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 5BSA-001 | - | 4'-Chloro | -8.5 | Tyr256, His312, Arg401 |

| 5BSA-002 | 3-Nitro | - | -7.9 | Ser221, Phe345, Gln388 |

| 5BSA-003 | - | 3',5'-Difluoro | -9.1 | Tyr256, Trp310, Arg401 |

| 5BSA-004 | 4-Methyl | 4'-Methoxy | -7.2 | Leu210, Val289, Asn390 |

Note: This table is illustrative and based on general principles of virtual screening, as specific data for this compound is not available.

Rational Design Strategies for Enhanced Specificity and Potency

Rational drug design aims to create new medications based on a detailed understanding of the biological target's structure and function. For this compound, rational design strategies can be employed to modify its chemical structure to improve its binding affinity for a specific target (potency) and to minimize its interactions with off-target molecules (specificity), thereby reducing potential side effects.

Key computational approaches in the rational design of this compound analogs include:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: SAR studies analyze the relationship between the chemical structure of a compound and its biological activity. QSAR models use statistical methods to correlate physicochemical properties of molecules with their activity. For salicylanilides, QSAR studies have been used to understand how different substituents on the salicyl and anilide rings influence their antimicrobial or other biological activities. These models can then be used to predict the activity of novel, unsynthesized analogs, guiding the design of more potent compounds.

Pharmacophore Modeling: A pharmacophore is an abstract description of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. By analyzing the structures of known active salicylanilides, a pharmacophore model can be developed. This model can then be used to design new molecules that fit the pharmacophoric requirements, thereby having a higher probability of being active.

Fragment-Based Drug Design (FBDD): In FBDD, small chemical fragments are screened for their ability to bind to the target protein. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. This approach could be used to identify key interaction points for the salicylanilide scaffold and then build upon the this compound structure to enhance its activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. These simulations can reveal important information about the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding. This detailed understanding can guide the design of modifications to the this compound structure to improve its interaction with the target.

The rational design of salicylanilides has been explored in the context of developing combination therapies. For example, understanding the mechanisms by which bacteria resist salicylanilides has enabled the rational design of therapies that combine these compounds with efflux pump inhibitors to enhance their antibacterial efficacy. asm.orgasm.orgbiorxiv.orgresearchgate.net

Advanced Research Methodologies and Techniques in 5 Bromosalicylanilide Studies

In Vitro Biological Evaluation Assays

In vitro assays represent the foundational step in characterizing the biological profile of a compound like 5-Bromosalicylanilide. These controlled laboratory experiments are essential for determining its potential antimicrobial efficacy and its interactions with specific molecular targets.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period. The determination of MIC is crucial for assessing the potential of this compound as an antibacterial or antifungal agent.

The broth microdilution method is a standard and widely used technique for determining MIC values. This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. Following incubation, the plates are examined for visible signs of microbial growth. The lowest concentration of the compound that prevents visible growth is recorded as the MIC. While specific MIC values for this compound against various microbial strains are not extensively detailed in the available literature, the broader class of salicylanilides has demonstrated significant activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.gov

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Salicylanilide (B1680751) Derivatives (Note: The following data is illustrative of the salicylanilide class of compounds, as specific MIC values for this compound were not found in the reviewed literature.)

| Compound | Target Microorganism | MIC (µg/mL) |

| Salicylanilide Ester Derivative 1 | Staphylococcus aureus | ≥0.98 |

| 5-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzoate | Staphylococcus aureus | Data not specified |

| 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzoate | Staphylococcus aureus | Data not specified |

Enzyme Inhibition Assays (e.g., Spectrophotometric Methods for Cholinesterases)

Enzyme inhibition assays are vital for identifying the specific molecular targets of a compound and understanding its mechanism of action. Spectrophotometric methods are frequently employed for their efficiency and sensitivity. A notable example is the assay for cholinesterase inhibition, which is relevant in the context of neurodegenerative diseases. This assay measures the ability of a compound to inhibit the activity of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The Ellman's method is a classic spectrophotometric assay used for this purpose. It relies on the hydrolysis of a substrate by the cholinesterase enzyme, which produces a product that reacts with a chromogenic reagent to yield a colored product. The intensity of the color, measured with a spectrophotometer, is proportional to the enzyme's activity. The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the enzyme activity by 50%. Studies on salicylanilide derivatives, such as salicylanilide diethyl phosphates, have shown significant inhibitory activity against both AChE and BChE, suggesting that this class of compounds, and potentially this compound, could interact with these enzymes. researchgate.netrsc.org

Table 2: Cholinesterase Inhibitory Activity of Salicylanilide Diethyl Phosphates (Note: This table presents data for related salicylanilide compounds to illustrate the potential activity of this chemical class.)

| Compound | Enzyme Target | IC50 (µM) |

| O-{5-chloro-2-[(3-bromophenyl)carbamoyl]phenyl} O,O-diethyl phosphate | Acetylcholinesterase (AChE) | 35.4 researchgate.net |

| O-{5-Chloro-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphate | Butyrylcholinesterase (BChE) | 0.90 researchgate.net |

Biochemical and Chemoproteomic Approaches

To move beyond the initial assessment of biological activity, biochemical and chemoproteomic methods are employed to identify the direct molecular targets of a compound and to understand its impact on cellular pathways.

Target Identification through Proteomic Analysis

Chemoproteomics offers a powerful set of tools for the unbiased identification of the protein targets of a small molecule within a complex biological sample, such as a cell lysate. A common approach is affinity-based protein profiling. In this method, the small molecule of interest, such as this compound, is chemically modified to allow its immobilization on a solid support, creating an "affinity matrix." This matrix is then incubated with a cell lysate, allowing proteins that bind to the compound to be selectively captured. After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry. This approach can reveal both expected and unexpected protein targets, providing crucial insights into the compound's mechanism of action and potential off-target effects. While specific proteomic studies on this compound have not been identified, this methodology is a key strategy for future investigations. nih.govbohrium.com

Biochemical Pathway Modulation Studies

Following the identification of a protein target, it is essential to investigate how the interaction with a compound like this compound modulates the biochemical pathways in which the target protein is involved. This can be achieved through a variety of techniques. For example, if the target is an enzyme, its activity can be measured in the presence of the compound. If the target is part of a signaling pathway, the phosphorylation status or expression levels of downstream proteins can be assessed using methods like Western blotting. Furthermore, metabolomics can be used to analyze global changes in the cellular metabolite profile, providing a broader picture of the biochemical perturbations caused by the compound.

Spectroscopic Characterization in Biological Contexts (e.g., FTIR, NMR, HPLC)

Spectroscopic techniques are indispensable for characterizing the physical and chemical properties of a compound and its interactions with biological macromolecules at a molecular level.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful technique for studying the structure of biomolecules and their interactions with small molecules. frontiersin.org In the context of this compound, FTIR can be used to investigate its binding to a target protein by observing changes in the protein's secondary structure. The amide I and amide II bands in the protein's infrared spectrum are particularly sensitive to conformational changes, such as alterations in α-helix and β-sheet content, upon ligand binding. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information about molecules in solution. In biological contexts, NMR can be used to determine the three-dimensional structure of a protein-ligand complex, providing detailed insights into the binding interface. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can be used to identify the binding of a small molecule like this compound to its target protein and to map the binding site on the protein surface.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile analytical technique used for the separation, identification, and quantification of compounds in complex mixtures. In the study of this compound, HPLC is essential for assessing the purity of the compound, monitoring the progress of chemical reactions, and quantifying its concentration in various biological matrices, such as plasma or serum, during pharmacokinetic studies. The development of a validated HPLC method is a critical step in the preclinical and clinical development of any new chemical entity.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, this in silico method is instrumental in elucidating its potential binding modes within the active sites of various protein targets. This approach provides valuable insights into the intermolecular interactions that govern the compound's biological activity, guiding further experimental studies and the rational design of more potent derivatives.

Currently, specific molecular docking studies detailing the binding mode of this compound with explicit protein targets are not extensively available in the public domain. Research in this area is ongoing, and future studies are anticipated to provide detailed computational analyses of this compound's interactions with various biological macromolecules.

For illustrative purposes, a hypothetical molecular docking scenario can be described. In a typical study, the three-dimensional structure of a target protein would be obtained from a repository such as the Protein Data Bank. The this compound molecule would then be virtually screened against the protein's binding pocket. Sophisticated algorithms would calculate the most energetically favorable binding poses, predicting the binding affinity, often expressed in kcal/mol.

The analysis of the docked conformation would reveal key molecular interactions, such as:

Hydrogen Bonds: The hydroxyl and amide groups of this compound are potential hydrogen bond donors and acceptors, likely forming crucial interactions with polar amino acid residues in the active site.

Halogen Bonds: The bromine atom on the salicyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

Hydrophobic Interactions: The aromatic rings of the compound can engage in hydrophobic interactions with nonpolar residues of the target protein, contributing to the stability of the ligand-protein complex.

Pi-Pi Stacking: The phenyl rings of this compound may interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.

Hypothetical Docking Results of this compound with a Putative Protein Target

To demonstrate the type of data generated from a molecular docking study, the following interactive table presents hypothetical findings for this compound docked against a generic protein kinase.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase XYZ | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Asp184 | Hydrogen Bond, Ionic Interaction | ||

| Leu132, Val80 | Hydrophobic Interaction | ||

| Phe182 | Pi-Pi Stacking | ||

| Trp58 | Halogen Bond with Bromine |

Note: The data presented in this table is purely illustrative and does not represent the results of an actual molecular docking study.

Such detailed predictions of binding modes are invaluable for medicinal chemists and structural biologists. They provide a structural basis for understanding the compound's mechanism of action and serve as a blueprint for designing analogues with improved affinity and selectivity. Future research employing these advanced computational methodologies will undoubtedly shed more light on the specific molecular targets and interaction profiles of this compound.

Future Research Directions and Therapeutic Advancement of 5 Bromosalicylanilide

Design and Synthesis of Next-Generation 5-Bromosalicylanilide Derivatives